

Synonyms and CAS number for (Chloromethyl)polystyrene

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Compound of Interest

Compound Name: (Chloromethyl)polystyrene

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An In-depth Technical Guide to **(Chloromethyl)polystyrene** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(Chloromethyl)polystyrene**, a foundational tool in modern chemistry and drug development. Widely known as Merrifield resin, its introduction revolutionized the synthesis of peptides and other complex molecules. This document details its fundamental properties, including synonyms and CAS numbers, and provides in-depth experimental protocols for its use.

Core Properties and Identification

(Chloromethyl)polystyrene is a functionalized polymer that serves as a solid support in various chemical syntheses.^{[1][2][3]} It consists of polystyrene cross-linked with divinylbenzene, where some of the phenyl rings are substituted with a chloromethyl group.^{[4][5]} This chloromethyl group provides a reactive site for the covalent attachment of the first building block in a synthetic sequence.^[6]

Table 1: Synonyms and CAS Numbers for **(Chloromethyl)polystyrene**

Synonym	CAS Number
Merrifield Resin	55844-94-5[1][7][8][9][10][11]
Chloromethylated polystyrene	55844-94-5[1][7][9]
Chloromethylated styrene/divinylbenzene copolymer	55844-94-5[7][12]
Polystyrene, crosslinked with divinylbenzene, chloromethylated	55844-94-5[7][12]
MERRIFIELD POLYMER	9036-15-1[13]
Macroporous Chloromethylpolystyrene	70024-51-0[14]

Table 2: Typical Quantitative Specifications

Parameter	Typical Values	Description
Substitution (Loading)	0.4 - 2.5 mmol/g Cl-	The amount of reactive chloromethyl groups per gram of resin.[1][7][10][11]
Mesh Size	100 - 200 mesh, 200 - 400 mesh	Particle size of the resin beads, influencing reaction kinetics and solvent flow.[1][7][10][11]
% Divinylbenzene (DVB)	1% - 2%	Degree of cross-linking, which affects the swelling properties and mechanical stability of the resin beads.[1][10]

Key Applications in Research and Drug Development

The primary application of **(Chloromethyl)polystyrene** is in solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, which earned him the Nobel Prize in

Chemistry in 1984.[2][4][5] This methodology allows for the efficient, automated synthesis of peptides, which are crucial in drug discovery and development.[15]

Beyond peptide synthesis, this resin is utilized in:

- Solid-phase synthesis of small organic molecules: Its use has been extended to the synthesis of various non-peptidic compounds.[16][17]
- Ion-exchange resins: It serves as a precursor for the synthesis of anion-exchange resins.[1][2][18][19]
- Catalyst support: Immobilizing catalysts on the polymer backbone facilitates their recovery and reuse.[3]
- Drug delivery systems: Functionalized polystyrene can be used to control the release of therapeutic agents.[3][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the resin and its application in solid-phase peptide synthesis.

Synthesis of (Chloromethyl)polystyrene Resin

Several methods exist for the preparation of chloromethylated polystyrene. One common laboratory-scale method involves the Friedel-Crafts alkylation of polystyrene.

Protocol for Chloromethylation of Polystyrene-Divinylbenzene Resin:

- Swelling the Resin: Place 10 g of styrene-divinylbenzene resin in a flask with 50 mL of dichloromethane (CH_2Cl_2) and allow it to swell overnight with shaking.[9]
- Reaction Setup: Cool the flask in an ice bath. Add 3 g of finely ground aluminum chloride (AlCl_3) to the flask. Attach an outlet tube with anhydrous calcium chloride to manage the evolving HCl gas.[9]
- Reaction: Conduct the reaction for 7 hours with continuous stirring.[9]

- **Workup:** After the reaction, filter the mixture and pour it into 50 mL of water to remove any unreacted AlCl_3 . Filter the resin beads and wash them extensively with water.[9]
- **Purification:** To remove residual AlCl_3 adducts, which may cause a brown discoloration, suspend the beads in 30 mL of 5% HCl solution and stir until they become white.[9]
- **Final Steps:** Filter the beads, wash them with an excess of water, and then dry them.[9]

Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Solid-Phase Peptide Synthesis (SPPS) using Merrifield Resin

The following protocols outline the key steps in SPPS.

Protocol for Attachment of the First Amino Acid (Cesium Salt Method):

- **Prepare the Cesium Salt:** Dissolve the Boc-protected amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol). Titrate the solution to a pH of 7.0 using a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness. Add dimethylformamide (DMF) (2.5 mL/mmol) and evaporate to dryness at 45°C; repeat this DMF addition and evaporation step.[20]
- **Resin Swelling:** In a reaction vessel, swell the Merrifield resin in DMF (6-8 mL per gram of resin).[20]
- **Coupling:** Add the completely dry Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[20]
- **Reaction:** Shake the mixture at 50°C for 24 hours.[20]
- **Washing:** Filter the resin and wash it thoroughly with DMF, followed by 50% (v/v) aqueous DMF, then 50% (v/v) aqueous methanol, and finally methanol.[20]
- **Drying:** Dry the resin in a vacuum to a constant weight.[20]

General SPPS Cycle (Boc-Protection Strategy):

This cycle is repeated for the addition of each subsequent amino acid.

- Deprotection: The N-terminal Boc protecting group is removed by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane.[\[21\]](#)
- Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIPEA).[\[21\]](#)
- Coupling: The next Boc-protected amino acid is activated (e.g., with dicyclohexylcarbodiimide - DCC) and added to the resin to form the peptide bond.[\[15\]](#)
- Washing: After each step, the resin is thoroughly washed to remove excess reagents and byproducts.[\[22\]](#)

Protocol for Cleavage of the Peptide from the Resin (TFMSA Method):

- Preparation: Ensure the peptide-resin is washed and thoroughly dried. Place the resin in a round-bottom flask with a stir bar.[\[7\]](#)
- Scavenger Addition: For every 100 mg of peptide-resin, add 200 μ L of thioanisole and 100 μ L of ethanedithiol as scavengers.[\[7\]](#)
- TFA Addition: Cool the flask in an ice bath and add 2 mL of trifluoroacetic acid (TFA) for every 100 mg of resin. Stir for 5 to 10 minutes.[\[7\]](#)
- TFMSA Addition: While stirring vigorously in the ice bath, slowly add 100 μ L of trifluoromethanesulfonic acid (TFMSA) for every 100 mg of resin to dissipate the heat generated.[\[14\]](#)
- Cleavage Reaction: Allow the flask to warm to room temperature and continue stirring for 90 to 120 minutes.[\[14\]](#)
- Peptide Precipitation: Filter the resin and wash it with a small amount of TFA. Combine the filtrates and add 8-10 times the volume of cold methyl t-butyl ether to precipitate the peptide. If necessary, store at 4°C overnight to facilitate precipitation.[\[7\]](#)[\[14\]](#)

- Peptide Collection: Filter the precipitated peptide using a fine sintered glass funnel and wash the crude peptide with cold ether to remove scavengers.[7][14]

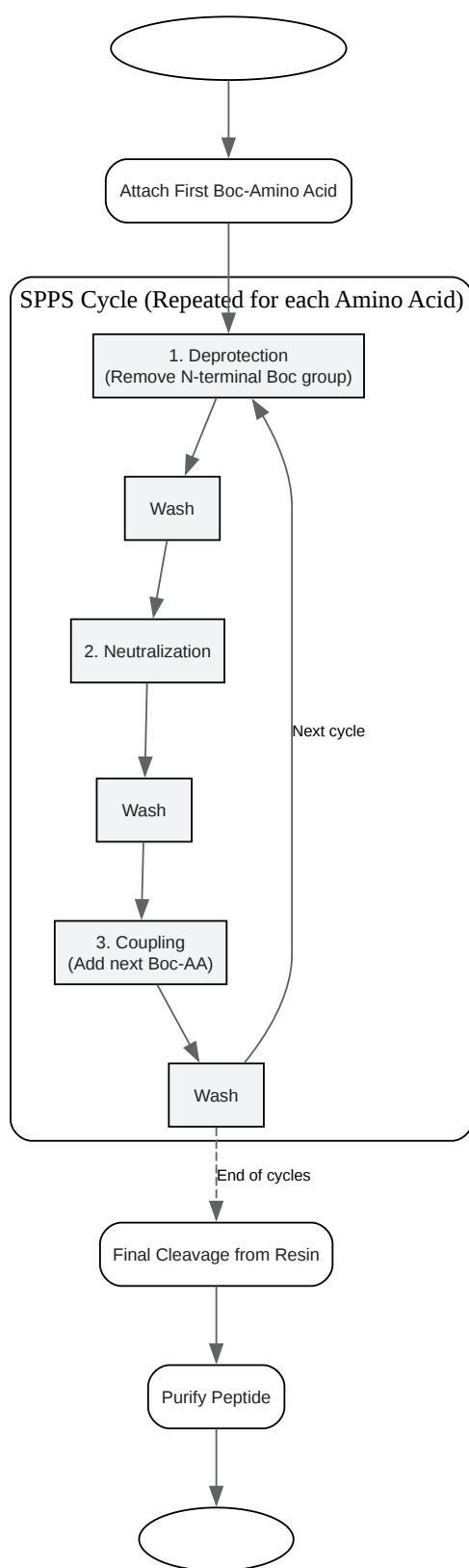
Visualizing Workflows

The following diagrams illustrate key processes involving **(Chloromethyl)polystyrene**.



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Caption: Synthesis of **(Chloromethyl)polystyrene** via Friedel-Crafts alkylation.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Merrifield resin.

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